Home > Products > Screening Compounds P15115 > Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate
Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate -

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate

Catalog Number: EVT-11851756
CAS Number:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate is a chemical compound that belongs to the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring and an enone functionality. The molecular formula of methyl 3-(1-methylpyrazol-4-yl)but-2-enoate is C9H10N2O2C_9H_{10}N_2O_2, and its molecular weight is approximately 178.19 g/mol.

The compound's significance arises from its potential applications in pharmaceutical research, particularly as a building block for more complex molecules that exhibit various pharmacological properties. Its synthesis and characterization have been subjects of interest in organic chemistry due to the reactivity of the pyrazole moiety and the enone system.

Synthesis Analysis

Methods

The synthesis of methyl 3-(1-methylpyrazol-4-yl)but-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate ester precursor, such as methyl acrylate. This reaction can be performed under basic conditions, often utilizing sodium hydride or potassium carbonate as catalysts to facilitate the condensation process.

Technical Details

One common synthetic route involves:

  1. Condensation Reaction: The reaction between 1-methyl-1H-pyrazole and methyl acrylate is conducted in a solvent such as dimethylformamide or toluene.
  2. Reaction Conditions: The mixture is heated to promote the reaction, typically at temperatures ranging from 60°C to 80°C for several hours.
  3. Purification: The product is purified through techniques such as recrystallization or column chromatography to isolate methyl 3-(1-methylpyrazol-4-yl)but-2-enoate in high purity.

Industrial production may adapt these methods for scale, optimizing parameters like temperature, pressure, and reaction time to enhance yield and purity.

Molecular Structure Analysis

Structure

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate features a pyrazole ring connected to a butenone structure. The compound can be represented by the following structural formula:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

Data

The compound's structural characteristics include:

  • Molecular Formula: C9H10N2O2C_9H_{10}N_2O_2
  • Molecular Weight: Approximately 178.19 g/mol
  • InChI Key: A unique identifier that provides a way to encode the molecular structure into a textual format.
Chemical Reactions Analysis

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate can undergo various chemical reactions typical of compounds containing both enone and pyrazole functionalities. These include:

  1. Nucleophilic Addition: The enone can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
  2. Electrophilic Substitution: The pyrazole ring may participate in electrophilic aromatic substitution reactions under certain conditions.
  3. Cycloaddition Reactions: The double bond in the butenone part can engage in cycloaddition reactions with suitable dienophiles.

These reactions expand the utility of methyl 3-(1-methylpyrazol-4-yl)but-2-enoate in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for methyl 3-(1-methylpyrazol-4-yl)but-2-enoate primarily involves its reactivity due to the presence of both the pyrazole ring and the enone system.

  1. Formation of Reactive Intermediates: Under specific conditions, nucleophiles can attack the carbonyl carbon of the enone, forming tetrahedral intermediates.
  2. Rearrangement or Elimination: These intermediates may rearrange or eliminate groups, leading to various products depending on the nature of the nucleophile and reaction conditions.

This mechanism underlies its potential applications in drug development, where modifications can lead to compounds with enhanced biological activity.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate is typically characterized by:

  • Appearance: A colorless to pale yellow liquid or solid depending on purity.
  • Melting Point: Not well-documented but expected to be within typical ranges for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data regarding its reactivity patterns contribute to understanding its behavior in various chemical environments.

Applications

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate finds applications primarily in scientific research:

  1. Drug Development: It serves as an intermediate for synthesizing novel pharmaceuticals with potential anti-inflammatory or antimicrobial properties.
  2. Biochemical Studies: Used in studies exploring enzyme inhibition mechanisms or receptor binding affinities due to its structural attributes.
  3. Material Science: Investigated for potential uses in developing new materials with specific electronic or optical properties based on its molecular structure.
Introduction to Pyrazole-Containing Enoate Scaffolds in Contemporary Research

Pyrazole-containing enoates represent a pharmaceutically significant class of heterocyclic compounds characterized by their unique electronic properties and structural versatility. Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate exemplifies this category, featuring a conjugated system where a β-substituted pyrazole nucleus is directly linked to an α,β-unsaturated ester moiety. This molecular architecture facilitates diverse chemical reactivity and biological interactions, positioning it as a privileged scaffold in medicinal chemistry and agrochemical development. The compound's distinctive hybrid structure enables simultaneous engagement with multiple biological targets through hydrogen bonding, π-stacking, and dipole interactions, making it a compelling subject for ongoing research [3] [10].

Structural Significance of the Methylpyrazole-Butenoate Hybrid Motif

The methylpyrazole-butenoate hybrid exhibits three critical structural features that define its chemical behavior:

  • Electronic Conjugation: The planar enoate group (C=C-CO₂CH₃) conjugates with the pyrazole ring's π-system, creating an extended electron delocalization pathway. This conjugation lowers the LUMO energy, enhancing electrophilicity at the β-carbon of the enoate moiety and facilitating nucleophilic addition reactions [9].
  • Dipole Alignment: The 1-methylpyrazol-4-yl configuration creates a strong dipole moment (∼5.0 D) across the heterocycle, with the C4 position exhibiting partial negative character. This polarization promotes site-specific electrophilic attacks and coordination with metal catalysts [3].
  • Stereoelectronic Tuning: The methyl group at the pyrazole N1 position eliminates hydrogen bonding donor capacity while maintaining acceptor potential, optimizing membrane permeability. The butenoate spacer provides torsional flexibility (15-20° rotational barrier) between the pyrazole and ester functionalities [5].

Table 1: Key Structural Parameters of Methyl 3-(1-Methylpyrazol-4-yl)but-2-enoate

Structural FeatureElectronic EffectChemical Consequence
N1-Methylpyrazole (4-position)Strong electron-donating resonance (+M effect)Enhanced nucleophilicity at C4
Conjugated enoate systemElectron-withdrawing induction (-I effect)Electrophilic β-carbon (Michael acceptor)
Methyl ester terminusModerate -I effectHydrolysis/transesterification susceptibility
Planar hybrid configurationExtended π-conjugationUV-Vis λₘₐₓ ∼260 nm (ε > 10,000 M⁻¹cm⁻¹)

The structural hybridity enables dual reactivity: the pyrazole ring participates in electrophilic substitutions and metal-catalyzed couplings, while the enoate moiety undergoes conjugate additions, cycloadditions, and reduction. This bifunctionality makes the compound a versatile synthon for constructing complex heterocyclic systems, including fused polycycles and spiro scaffolds prevalent in pharmaceutical agents [8].

Historical Development and Emergence in Heterocyclic Chemistry

The strategic integration of pyrazole and enoate functionalities evolved through three distinct phases in heterocyclic chemistry:

  • Early Heterocycle Synthesis (1950s-1980s): Initial routes to pyrazole-acrylate hybrids relied on stoichiometric condensation methods, such as the Knoevenagel condensation between 1-methylpyrazole-4-carbaldehyde and phosphonoacetates. These methods suffered from poor stereocontrol (∼60:40 E/Z selectivity) and low yields (<45%) due to pyrazole ring instability under basic conditions [3].
  • Transition Metal Catalysis Era (1990s-2010s): The discovery of palladium-catalyzed cross-couplings revolutionized access to these scaffolds. Stille couplings between 4-stannylpyrazoles and β-bromoenolates improved yields to 70-85% while preserving stereochemical integrity. However, stoichiometric tin waste and catalyst costs limited industrial adoption [8].
  • Contemporary C-H Functionalization (2010s-Present): Recent advances employ regioselective C-H activation at pyrazole C4 positions using earth-abundant catalysts. Iron- and cobalt-catalyzed dehydrogenative couplings directly link unmodified pyrazoles with acrylates, achieving atom economies >85% and E-selectivity >98%. These sustainable methods enabled kilogram-scale production of methyl 3-(1-methylpyrazol-4-yl)but-2-enoate for pharmaceutical applications [8] [5].

Table 2: Evolution of Synthetic Approaches to Pyrazole-Enolate Hybrids

Synthetic EraRepresentative MethodYield RangeKey Limitations
Classical CondensationsKnoevenagel (PyCHO + CH₂(CO₂Me)₂)30-45%Low stereoselectivity, strong bases
Cross-Coupling ProtocolsStille (PySnBu₃ + BrCH=CHCO₂Me/Pd₀)70-85%Toxic stannanes, purification issues
C-H FunctionalizationCo-catalyzed (PyH + CH₃CH=CCO₂Me/Directing Group)80-92%Requires specialized ligands

The compound emerged as a key intermediate following its identification in patent literature (WO2020086533A1) describing 5-membered heteroaryl carboxamides for HBV treatment. Its structural similarity to pharmacologically active enoate-pyrazoles like Pydiflumetofen (3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide) further stimulated industrial interest [5] [7]. The commercial availability of methyl 3-(1-methylpyrazol-4-yl)prop-2-enoate (Reagentia R01AFD4) facilitated derivative synthesis, enabling systematic exploration of β-alkylated analogs like the title butenoate [6].

Scope and Research Objectives for Methyl 3-(1-Methylpyrazol-4-yl)but-2-enoate

Current research objectives focus on addressing three fundamental challenges:

  • Synthetic Optimization:
  • Develop enantioselective hydrogenation methods for chiral β-substituted enoate derivatives using Ru-BINAP catalysts (>90% ee)
  • Engineer water-soluble palladium complexes for coupling reactions under aqueous micellar conditions
  • Implement continuous flow photochemical processes for decarboxylative alkylations [8]
  • Structural Diversification:
  • Generate analogs via Michael additions at Cβ of the enoate (e.g., thiols, amines)
  • Construct polyheterocyclic systems via intramolecular Diels-Alder reactions
  • Explore steric effects of β-substituents (methyl vs. aryl vs. heteroaryl) on biological activity [5]
  • Functional Profiling:
  • Quantify structure-activity relationships in hepatitis B virus capsid assembly modulation
  • Evaluate agrochemical potential against mycotoxin-producing fungi (Fusarium spp.)
  • Develop fluorescence probes based on solvent-dependent emission shifts (λₑₘ 450-550 nm) [5] [7]

Table 3: Priority Research Areas and Methodological Approaches

Research ObjectiveExperimental ApproachAnalytical Characterization
Stereoselective synthesisAsymmetric transfer hydrogenationChiral HPLC (Chiralpak IA-3, hexane/iPrOH)
Structure-activity mappingAnalog library synthesis (β-substitution)²⁰⁵Tl NMR binding assays, X-ray crystallography
Biological mechanism studiesIsothermal titration calorimetry (ITC)Thermodynamic profiling of target binding
Material applicationsFluorescence quantum yield measurementsTime-resolved spectroscopy (TCSPC)

The compound serves as a strategic platform for drug discovery due to its balanced physicochemical properties (cLogP ∼1.8, TPSA 40 Ų, MW 196.2). Current studies aim to establish comprehensive spectral libraries, including ¹³C NMR (DMSO-d₆: δ 165.5 CO, 140.2 Cβ, 134.5 PyC4, 128.1 Cα, 51.2 OCH₃, 38.5 NCH₃, 25.1 CH₃) and IR (ν 1710 cm⁻¹ C=O, 1635 cm⁻¹ C=C, 1580 cm⁻¹ pyrazole) [6] [9]. Future directions will explore its utility in metal-organic frameworks (MOFs) and as a ligand for catalytic systems, capitalizing on the pyrazole nitrogen's coordination capability [8] [3].

Properties

Product Name

Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)but-2-enoate

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-7(4-9(12)13-3)8-5-10-11(2)6-8/h4-6H,1-3H3

InChI Key

GWRFPWBJPIIFSA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C1=CN(N=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.